molecular formula H6N4O4Pt B1172084 iridium 192 (sealed source) CAS No. 14993-47-6

iridium 192 (sealed source)

Cat. No.: B1172084
CAS No.: 14993-47-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iridium-192 (Ir-192) is a synthetic radioisotope widely used in industrial radiography and medical brachytherapy. It is produced via neutron activation of natural iridium-191 (Ir-191) in nuclear reactors, achieving an isotopic purity of ≥99.8% . The sealed source consists of a cylindrical Ir-192 core (density: 22.56 g/cm³) encapsulated in stainless steel to prevent radioactive leakage . Key properties include:

  • Half-life: 73.8 days .
  • Decay mode: β⁻ decay (95%), electron capture (5%), emitting gamma rays with energies averaging 0.38 MeV .
  • Applications: Non-destructive testing (NDT) of welds/pipelines (e.g., GammaMat TSI projectors) and high-dose-rate (HDR) brachytherapy for cancers (e.g., prostate, cervix) .

Ir-192’s moderate gamma energy and short half-life balance penetration capability with manageable shielding requirements, making it ideal for portable radiography and targeted radiotherapy .

Properties

CAS No.

14993-47-6

Molecular Formula

H6N4O4Pt

Synonyms

iridium 192 (sealed source)

Origin of Product

United States

Preparation Methods

Neutron Activation of Iridium Targets

Iridium-192 is produced via neutron capture in nuclear reactors using natural iridium (30.7% Ir-191, 62.9% Ir-193) or enriched Ir-191 targets. The nuclear reaction follows:

191Ir+n192Ir+γ(σ=1,200barns)^{191}\text{Ir} + n \rightarrow ^{192}\text{Ir} + \gamma \quad (\sigma = 1,200 \, \text{barns})
192Irβ192Pt(t1/2=73.83days)^{192}\text{Ir} \xrightarrow{\beta^-} ^{192}\text{Pt} \quad (t_{1/2} = 73.83 \, \text{days})

High-flux reactors (>1014^{14} n·cm2^{-2}·s1^{-1}) achieve specific activities of 400–600 Ci/g (14.8–22.2 TBq/g). Prolonged irradiation (>7 days) maximizes Ir-192 yield while minimizing co-production of short-lived Ir-194 (t1/2=19hrt_{1/2} = 19 \, \text{hr}).

Table 1: Irradiation Parameters for Ir-192 Production

ParameterValueSource
Target materialNatural Ir metal discs (Ø2.7 mm)
Neutron flux1–5×1014^{14} n·cm2^{-2}·s1^{-1}
Irradiation duration7–21 days
Specific activity output400–600 Ci/g

Source Core Preparation

Fabrication of Iridium Pellets and Disks

Activated iridium is processed into standardized cores:

  • Industrial sources : 0.5–3.5 mm diameter disks (0.2–0.5 mm thickness) for radiography.

  • Brachytherapy sources : 0.6 mm diameter × 3.5 mm length pellets.

Post-irradiation, cores undergo ultrasonic cleaning in HCl:HNO3_3 (3:1) to remove surface contaminants, followed by ethanol rinsing. Uniform activity distribution (±5%) is verified via collimated gamma spectroscopy.

Sintering and Metallurgical Bonding

To enhance mechanical stability, iridium disks are sintered at 1,050°C under argon, achieving >95% theoretical density. For brachytherapy sources, 192Ir pellets are bonded to stainless steel ropes using laser welding (1.06 μm wavelength, 20–50 J pulse energy).

Encapsulation Techniques

Double Encapsulation Design

Sealed sources employ nested capsules to prevent leakage:

  • Inner capsule : Titanium (Grade 2) or 316L stainless steel, laser-welded with He leak rate <1×109^{-9} Pa·m3^3/s.

  • Outer capsule : Stainless steel (1.5 mm wall thickness), joined via tungsten inert gas (TIG) welding.

Table 2: Encapsulation Parameters

ComponentMaterialDimensionsWelding Method
Inner capsuleTitaniumØ1.1 mm × 5.3 mmLaser
Outer capsule316L SSØ4.6 mm × 6.5 mmTIG
Leak rate<1×109^{-9} Pa·m3^3/sISO 2919 Class C53211

Quality Control Protocols

Leachability Testing

Cores are immersed in 0.9% NaCl (37°C, 7 days) to assess leachability. Acceptable thresholds:

  • Industrial sources : <0.01% free activity.

  • Medical sources : <0.001% free activity.

Activity Calibration

High-purity germanium (HPGe) detectors quantify Ir-192 via gamma peaks at 316 keV (82.7% intensity) and 468 keV (47.8% intensity). Efficiency corrections are applied for cascade summing effects in high-activity sources (>10 Ci).

Table 3: Gamma Spectroscopy Calibration Factors

Energy (keV)Branching Ratio (%)Efficiency (%)
31682.70.145 ± 0.003
46847.80.098 ± 0.002
Data sourced from

Industrial Implementation

Batch Production in Belarus and Korea

Post-CRP advancements enabled large-scale manufacturing:

  • Belarus : 192Ir sources (Ø3.5 mm) for pipeline weld inspection, achieving ISO C43515 certification.

  • Korea : Miniature 169Yb/192Ir dual-use sources for non-destructive testing (NDT) with 2% activity uniformity.

Regulatory Compliance

Sources meeting ISO 2919:1999 requirements receive Special Form Approval (IAEA SSR-6), permitting global transport without additional leakage testing .

Chemical Reactions Analysis

Chemical Stability and Inertness

Iridium-192 exhibits exceptional chemical stability in its metallic form, a property inherited from elemental iridium's position in the platinum group metals (PGMs). Key findings include:

  • Corrosion Resistance :
    Metallic Ir-192 is inert to most acids, including aqua regia, at standard conditions . This inertness is critical for its use in sealed sources, ensuring long-term structural integrity.

  • Oxidation Reactions :
    At elevated temperatures (>600°C), Ir-192 reacts with oxygen to form iridium(IV) oxide (IrO2\text{IrO}_2) . This reaction is limited in sealed sources due to encapsulation in stainless steel, which prevents direct oxygen exposure .

  • Halogen Interactions :
    Ir-192 reacts with fluorine gas (F2\text{F}_2) to form iridium hexafluoride (IrF6\text{IrF}_6) at room temperature, a volatile compound used in specialized industrial processes . Chlorine and bromine require higher temperatures (>400°C) to induce reactions .

Decay Pathways and Associated Reactions

Ir-192 decays via beta emission (β\beta^-) and electron capture, producing secondary isotopes (Table 1) :

Table 1: Primary decay modes of Ir-192

Decay ModeBranching RatioProductsKey Gamma Energies (keV)
Beta emission95.13%192Pt^{192}\text{Pt}316, 468, 296
Electron capture4.87%192Os^{192}\text{Os}206, 485
  • Beta Decay :
    192Ir192Pt+β+γ^{192}\text{Ir}\rightarrow ^{192}\text{Pt}+\beta^-+\gamma
    Dominant pathway (95.13%) with an average beta energy of 209.9 keV .

  • Electron Capture :
    192Ir+e192Os+νe+γ^{192}\text{Ir}+e^-\rightarrow ^{192}\text{Os}+\nu_e +\gamma
    Minor pathway (4.87%) producing stable osmium-192 .

Reactivity in Encapsulated Environments

Sealed Ir-192 sources use double-layered stainless steel capsules to mitigate chemical interactions :

Table 2: Encapsulation materials and their roles

ComponentMaterialFunction
Primary capsuleStainless steelPrevents oxidation and physical degradation
Secondary capsuleStainless steelAdds redundancy against leakage
  • Laser Welding : Ensures hermetic sealing, critical for preventing hydration or oxidation of the iridium core .

  • Neutron Activation Byproducts :
    Prolonged neutron irradiation during production can create trace contaminants like cobalt-60 (60Co^{60}\text{Co}) and iridium-192m2 (192m2Ir^{192\text{m}2}\text{Ir}, half-life: 241 years), necessitating post-use decay storage .

Interaction with Structural Materials

Gamma radiation from Ir-192 induces secondary reactions in surrounding materials (Table 3) :

Table 3: Half-value thickness for Ir-192 gamma rays

MaterialDensity (g cm3\text{g cm}^3)Half-Value Thickness (mm)
Lead11.345.1
Steel7.8013.0
Concrete2.3543.2
  • Radiolysis : Gamma photons (\sim 612 keV) can ionize water molecules, producing reactive hydroxyl radicals (OH\cdot \text{OH}) in humid environments . This is minimized in sealed sources through desiccant use .

Long-Term Stability Concerns

  • Metastable Isomers : 192m2Ir^{192\text{m}2}\text{Ir} (241-year half-life) persists in decayed sources, complicating waste management .

  • Capsule Degradation : Prolonged exposure to high radiation fields can embrittle stainless steel, though modern laser-welded capsules show negligible degradation over 10+ years .

Iridium-192's utility as a sealed source stems from its unique balance of radiation output and chemical inertness. Its reactions are primarily constrained to controlled decay processes and targeted industrial applications, with encapsulation playing a pivotal role in maintaining stability. Ongoing research focuses on minimizing long-lived byproducts and enhancing encapsulation materials for extended operational lifetimes.

Scientific Research Applications

Gamma Radiography

Overview
Iridium-192 is predominantly used in gamma radiography due to its ability to produce high-quality images. The gamma rays emitted by Iridium-192 can penetrate dense materials, making it suitable for inspecting welds, pipelines, and structural integrity in various industries.

Key Features

  • Gamma Spectrum: Ranges from 206 keV to 612 keV with an average energy of 353 keV.
  • Half-life: Approximately 74 days, allowing for effective use in temporary applications.
  • Exposure Rate Constant: At 1 meter, the exposure rate is 0.48 R-m²/hr-Ci .

Applications in Industry
Iridium-192 is utilized for:

  • Non-destructive testing (NDT): Inspecting welds and structural components in construction and manufacturing.
  • Pipeline integrity assessment: Evaluating the thickness and detecting flaws in pipelines .

Brachytherapy

Overview
In the medical field, Iridium-192 is employed in brachytherapy for cancer treatment. This method involves placing a radioactive source directly inside or near a tumor, allowing for localized radiation therapy.

Case Study: Cervical Cancer Treatment
A notable case occurred in Japan where an Iridium-192 source became stuck during high-dose-rate brachytherapy for cervical cancer. Despite the incident, minimal clinical effects were observed. The event led to improved emergency protocols and verification processes to enhance patient safety .

Advantages of Brachytherapy with Iridium-192

  • Localized Treatment: High doses can be delivered directly to the tumor while minimizing exposure to surrounding healthy tissue.
  • Effectiveness: Proven success in treating various cancers, including prostate and cervical cancers .

Industrial Applications

Iridium-192 sealed sources are crucial for several industrial applications beyond gamma radiography:

ApplicationDescription
Non-destructive TestingUsed to assess material integrity without causing damage.
Oil Industry TracersEmployed as a radio-tracer to monitor oil extraction processes.
Quality ControlEnsures compliance with safety standards in manufacturing processes.

Safety and Regulations

The use of Iridium-192 is subject to strict regulatory oversight due to its radioactive nature. Organizations such as the International Atomic Energy Agency (IAEA) provide guidelines for safe handling, storage, and disposal of sealed sources.

Safety Measures:

  • Sealed sources are encapsulated in stainless steel capsules to prevent leakage.
  • Regular leak tests are conducted to ensure safety compliance .

Mechanism of Action

Iridium-192 exerts its effects through the emission of gamma rays and beta particles. The gamma rays penetrate materials and tissues, allowing for imaging and therapeutic applications. In brachytherapy, the gamma radiation damages the DNA of cancer cells, leading to cell death and tumor shrinkage. The beta particles contribute to the localized radiation dose, enhancing the therapeutic effect .

Comparison with Similar Compounds

Cobalt-60 (Co-60)

Property Ir-192 Co-60
Half-life 73.8 days 5.27 years
Gamma Energy 0.38 MeV (avg) 1.17 MeV, 1.33 MeV
Production Neutron activation of Ir-191 Neutron activation of Co-59
Applications NDT, HDR brachytherapy Sterilization, teletherapy, industrial radiography
Advantages Higher resolution in imaging; shorter half-life reduces long-term storage needs Deeper tissue penetration; longer half-life reduces replacement frequency
Disadvantages Frequent source replacement due to short half-life Requires thicker shielding; higher environmental persistence

Key Studies :

  • In HDR brachytherapy, Co-60 delivers higher dose rates (≈3.5 Gy/min vs. Ir-192’s ≈1.5 Gy/min) but increases exposure to adjacent tissues .
  • For NDT, Ir-192 provides superior film resolution compared to Co-60 due to lower-energy gamma emissions .

Cesium-137 (Cs-137)

Property Ir-192 Cs-137
Half-life 73.8 days 30.1 years
Gamma Energy 0.38 MeV (avg) 0.662 MeV
Applications NDT, brachytherapy Blood irradiators, soil density gauges
Advantages Lower environmental persistence Stable output over decades
Disadvantages Limited to short-term projects High regulatory oversight due to long half-life

Selenium-75 (Se-75) and Thulium-170 (Tm-170)

Property Ir-192 Se-75 Tm-170
Half-life 73.8 days 119.8 days 128.6 days
Gamma Energy 0.38 MeV 0.136–0.400 MeV 0.052–0.084 MeV
Applications NDT, brachytherapy Thin-material NDT Low-energy radiography
Advantages Versatile energy range Ideal for thin welds Minimal shielding required
Disadvantages Higher energy limits use in thin materials Limited penetration Too low energy for most industrial uses

Key Insight : Se-75 and Tm-170 are niche alternatives for low-thickness inspections but lack Ir-192’s versatility .

Other Iridium Compounds: Structural and Functional Comparisons

Iridium Sesquioxide (Ir₂O₃)

  • Properties: Non-radioactive, used in electrocatalysis and sensors .
  • Contrast with Ir-192: No medical/industrial radiation applications; chemically stable but irrelevant to sealed-source contexts .

Organoiridium Complexes

  • Antimicrobial Applications: Piano-stool Ir(III) complexes show activity against S. aureus and MRSA but require hydrophobic ligands (e.g., biphenyl-Cp) for efficacy .
  • Limitations : High cost (~gold) and lack of in vivo data limit pharmaceutical viability .

Data-Driven Recommendations :

  • Medical : Use Ir-192 for HDR brachytherapy requiring precision; opt for Co-60 for deep-seated tumors .
  • Industrial : Prioritize Ir-192 for most NDT, reserving Co-60 for thick materials .

Q & A

Q. What are the key methodological considerations when designing experiments involving iridium-192 sealed sources to ensure safety and regulatory compliance?

  • Methodological Answer :
    • Risk Assessment : Conduct a thorough radiation safety audit, including shielding requirements and personnel exposure limits, based on the activity and half-life (73.8 days) of the source .
    • Experimental Protocols : Use standardized calibration techniques for dose measurement (e.g., thermoluminescent dosimeters) and adhere to IAEA/ICRU guidelines for brachytherapy source handling .
    • Regulatory Documentation : Maintain logs of source activity, storage conditions, and disposal plans, as mandated by nuclear regulatory bodies.
    • Training : Ensure all personnel complete radiation safety training and simulations for emergency scenarios.

Q. How does the half-life of iridium-192 influence experimental timelines and data reproducibility?

  • Methodological Answer :
    • Decay Correction : Calculate dose rates using decay equations (e.g., A=A0eλtA = A_0 e^{-\lambda t}) and update calibration protocols weekly to account for reduced activity .
    • Scheduling : Design short-term experiments (<2 months) to minimize decay-related variability. For longitudinal studies, incorporate activity recalibration intervals into the timeline .
    • Data Normalization : Normalize dose measurements to a reference date to ensure comparability across datasets.

Q. What statistical methods are recommended for analyzing dose distribution variability in iridium-192 brachytherapy studies?

  • Methodological Answer :
    • Monte Carlo Simulations : Use software like MCNP or Geant4 to model dose distributions and validate against empirical measurements .
    • Error Propagation Analysis : Apply Gaussian error propagation to account for uncertainties in source positioning and detector sensitivity .
    • Spatial Averaging : Generate 3D dose-volume histograms (DVHs) to quantify heterogeneity in target volumes .

Advanced Research Questions

Q. How can researchers resolve contradictions in dosimetric data between iridium-192 and newer high-dose-rate (HDR) sources (e.g., electronic brachytherapy)?

  • Methodological Answer :
    • Comparative Dosimetry : Replicate experimental setups (e.g., phantom studies) using identical geometries and detectors for both sources to isolate variables .
    • Bias Mitigation : Use blinded analysis to prevent confirmation bias when interpreting differences in surface vs. depth doses .
    • Contextual Evaluation : Factor in clinical endpoints (e.g., tumor control rates) to assess whether dosimetric differences translate to practical advantages .

Q. What methodologies mitigate selection bias in retrospective multi-center studies evaluating iridium-192 applications?

  • Methodological Answer :
    • Stratified Sampling : Group patients by tumor size, location, and treatment protocol to reduce confounding variables .
    • Propensity Score Matching : Use statistical matching to balance cohorts from different centers, accounting for variations in planning systems .
    • Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets or applying alternative statistical models (e.g., Bayesian hierarchical models) .

Q. How can computational models for iridium-192 decay be validated against empirical data to improve treatment planning?

  • Methodological Answer :
    • Benchmarking : Compare simulated dose distributions with experimental measurements in water phantoms across multiple institutions .
    • Uncertainty Quantification : Report discrepancies between models and measurements using metrics like gamma index (3%/1mm criteria) .
    • Open Data Repositories : Share validation datasets in platforms like the IAEA’s Dosimetry Audit Network to enable peer verification .

Q. What challenges arise when integrating iridium-192 with real-time imaging for adaptive brachytherapy?

  • Methodological Answer :
    • Artifact Reduction : Optimize imaging sequences (e.g., MRI pulse sequences) to minimize metallic artifacts from the source .
    • Dynamic Dosimetry : Develop algorithms that adjust dwell times in response to real-time imaging feedback, using deformable image registration .
    • Workflow Validation : Conduct phantom studies to test latency and accuracy of imaging-dosimetry feedback loops .

Data Presentation Guidelines

  • Comparative Tables : Include tables contrasting iridium-192’s physical properties (e.g., half-life, photon energy) with other brachytherapy sources .
  • Dosimetry Metrics : Present depth-dose curves and DVHs in studies comparing treatment modalities .
  • Bias Analysis : Tabulate propensity scores or sensitivity analysis results in multi-center studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.